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Compound of Interest

Compound Name: Octyl-beta-D-glucopyranoside

CAS No.: 144388-20-5

Cat. No.: B116132 Get Quote

Executive Summary
n-Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely utilized in biochemistry for

the solubilization of integral membrane proteins (IMPs) and the preservation of native protein

structure.[1] Unlike aggressive ionic detergents (e.g., SDS) that denature proteins, or non-ionic

detergents with low Critical Micelle Concentrations (e.g., Triton X-100) that are difficult to

remove, OG offers a unique "Goldilocks" profile.

Its primary advantage lies in its high Critical Micelle Concentration (CMC) of ~20–25 mM (0.6–

0.7%). This physical property ensures that OG monomers rapidly exchange with micelles,

allowing for efficient removal via dialysis or ultrafiltration—a critical requirement for downstream

applications like crystallography, NMR, or functional assays.

This guide provides a scientifically grounded protocol for determining the optimal OG

concentration for cell lysis, ensuring maximum protein yield without compromising structural

integrity.

Scientific Foundation: Mechanism & Properties[3]
Physical Properties of OG
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Understanding the physical constraints of OG is prerequisite to protocol design. The high CMC

implies that a significantly higher molar concentration is required compared to other detergents

to achieve the micellar state necessary for membrane disruption.

Property Value Significance

Molecular Weight 292.37 g/mol
Small molecule, easily

dialyzable.

CMC (H₂O) ~18–25 mM (0.53–0.73% w/v)

High CMC facilitates rapid

removal but requires higher

working concentrations.

Aggregation Number ~27–100 (varies by method)

Forms relatively small, uniform

micelles (~25 kDa), ideal for

structural biology.

Absorbance (280 nm) Negligible

Does not interfere with UV

protein quantification (unlike

Triton X-100).

Nature Non-ionic

Preserves protein-protein

interactions and native

conformation.

Mechanism of Solubilization
Lysis with OG is not a binary event but a phase transition dependent on the Detergent-to-Lipid

(D/L) ratio.

Insertion (Sub-CMC): At <20 mM, OG monomers partition into the lipid bilayer, increasing

membrane fluidity but failing to disrupt it.

Saturation: As concentration approaches the CMC, the membrane becomes saturated with

detergent.

Solubilization (Supra-CMC): Above ~25 mM, the bilayer disintegrates into mixed micelles

(lipid-protein-detergent complexes).
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Figure 1: Phase transition of membrane solubilization driven by OG concentration.
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Strategic Optimization: Determining the Working
Concentration
Do not use a fixed percentage (e.g., "1%") blindly. The optimal concentration depends on the

lipid density of your specific cell type. A working concentration of 30–60 mM (approx. 1.0% –

1.75%) is the standard starting point for mammalian cells, ensuring the system is well above

the CMC.

The Optimization Matrix
To determine the precise concentration for a new target, perform a small-scale screen:

Parameter Range to Screen Rationale

OG Concentration
20 mM, 40 mM, 60 mM, 80

mM

Covers the transition from

CMC to detergent excess.

Temperature 4°C vs. Room Temp (RT)

OG is more soluble at RT;

however, 4°C preserves

protein stability.

Lysis Time 15 min vs. 45 min

Extended exposure can

delipidate proteins, causing

inactivation.

Protocol: Native Protein Extraction from Mammalian
Cells
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Target Audience: Researchers isolating membrane proteins or cytosolic complexes requiring

native conformation. Starting Material:

mammalian cells (HeLa, HEK293, CHO).

Reagents Preparation[4][5][6]
Lysis Base Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

10% (w/v) OG Stock Solution: Dissolve 1 g of n-Octyl-β-D-glucopyranoside in 10 mL

ultrapure water. Note: Solution may require slight warming (37°C) to dissolve completely.

Protease Inhibitor Cocktail: Add immediately prior to use.

Step-by-Step Workflow
Step 1: Cell Harvesting

Aspirate media and wash adherent cells twice with ice-cold PBS.

Scrape cells into PBS and centrifuge at 500 x g for 5 minutes at 4°C.

Decant supernatant. Weigh the wet cell pellet to estimate volume (assume 1 g ≈ 1 mL).

Step 2: Lysis Buffer Assembly
Prepare the Working Lysis Buffer fresh. For a standard extraction, target 40 mM OG (approx.

1.2%).

Calculation: To make 1 mL of buffer, mix 880 µL Base Buffer + 120 µL 10% OG Stock.

Add Protease Inhibitors (1x final concentration).

Step 3: Solubilization
Resuspend the cell pellet in 3 volumes of Working Lysis Buffer (e.g., if pellet is 100 µL, add

300 µL buffer).

Expert Note: Keeping the volume low maximizes protein concentration, which aids in

stability.
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Incubate on a rotator or orbital shaker for 20–30 minutes at 4°C.

Critical: Do not vortex vigorously, as this can shear DNA and create a slimy lysate. If

viscosity is high, add Benzonase (25 U/mL).

Step 4: Clarification
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C.

Why? This high speed is necessary to pellet insoluble lipid rafts, nuclei, and un-solubilized

membrane fragments.

Carefully transfer the supernatant to a fresh, pre-chilled tube.

Step 5: Validation (The "Solubility Test")
Before proceeding to purification, validate solubilization efficiency:

Take 20 µL of the Supernatant (Soluble Fraction).

Resuspend the Pellet (Insoluble Fraction) in an equal volume of SDS-PAGE loading buffer.

Run both fractions on a Western Blot targeting your protein of interest.

Success: >80% of target protein is in the Supernatant.

Failure: Target protein remains in the Pellet. -> Increase OG to 60-80 mM.
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Figure 2: Workflow for native protein extraction using OG.
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Troubleshooting & Critical Parameters
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Observation Probable Cause Corrective Action

Low Protein Yield OG concentration < CMC.

Increase OG concentration to

50–60 mM. Ensure the D/L

ratio is sufficient.

Viscous Lysate Genomic DNA release.

Add Benzonase/DNase I

during incubation. Do not

vortex.

Precipitation on Ice OG solubility limit reached.

OG is highly soluble, but if

mixed with high salt (>1M), it

may cloud. Keep NaCl < 500

mM.

Protein Inactive Delipidation.

The detergent stripped

essential lipids. Add

exogenous lipids (e.g., CHS)

or reduce detergent

concentration.

High Background in UV Contaminated Reagent.

Pure OG has 0 absorbance at

280nm. If high, your stock is

impure. Purchase "Anagrade"

or "Crystallography Grade."
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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